1-Cyclopentyl-pyrrole-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

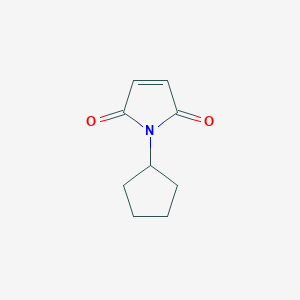

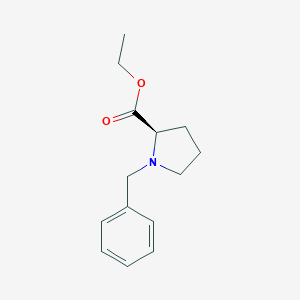

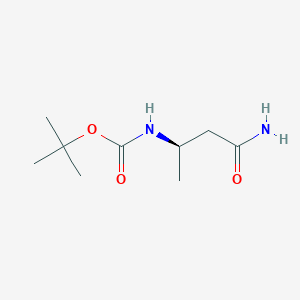

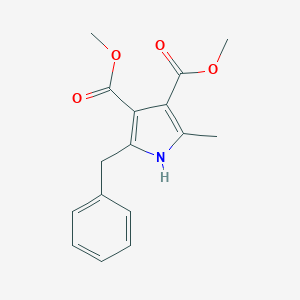

1-Cyclopentyl-pyrrole-2,5-dione is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is characterized by a pyrrole ring substituted with a cyclopentyl group at the nitrogen atom and two carbonyl groups at positions 2 and 5. It is a pale-yellow to yellow-brown solid at room temperature .

Mechanism of Action

Target of Action

It is known that nitrogen-containing heterocycles, such as pyrrolopyrazine derivatives, have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

Mode of Action

It is part of the pyrrolopyrazine class of compounds, which have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, suggesting they may interact with multiple pathways .

Result of Action

Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, suggesting a potential for diverse molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

It is known that pyrrole-2,5-diones, the core structure of this compound, can interact with various biomolecules

Cellular Effects

Research has shown that pyrrole-2,5-dione-based small molecules can induce the generation of mesenchymal stem cell-derived functional endothelial cells . This suggests that 1-Cyclopentyl-pyrrole-2,5-dione may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

Research has shown that some pyrrole-2,5-dione derivatives have anxiolytic effects at low doses

Preparation Methods

1-Cyclopentyl-pyrrole-2,5-dione can be synthesized through various synthetic routes. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. In this case, cyclopentanone and succinimide can be used as starting materials . The reaction typically occurs under acidic conditions and requires heating to facilitate the cyclization process.

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

1-Cyclopentyl-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway .

Scientific Research Applications

1-Cyclopentyl-pyrrole-2,5-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Cyclopentyl-pyrrole-2,5-dione can be compared with other pyrrole derivatives, such as:

1-Methyl-pyrrole-2,5-dione: Similar in structure but with a methyl group instead of a cyclopentyl group.

1-Phenyl-pyrrole-2,5-dione: Contains a phenyl group, leading to distinct chemical properties and applications.

1-Ethyl-pyrrole-2,5-dione: Features an ethyl group, which affects its solubility and reactivity compared to this compound.

Properties

IUPAC Name |

1-cyclopentylpyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-5-6-9(12)10(8)7-3-1-2-4-7/h5-7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAIIFHWFHOYMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363966 |

Source

|

| Record name | 1-cyclopentylpyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170866-05-4 |

Source

|

| Record name | 1-cyclopentylpyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)morpholine](/img/structure/B66907.png)